8-Amino-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-Amino-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzylamine and 3-methylxanthine.
Reaction Steps:
Reaction Conditions: These reactions typically require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes:
Optimization of Reaction Conditions: Using continuous flow reactors to maintain consistent reaction conditions.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
8-Amino-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as enzymes and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Amino-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in nucleotide metabolism or signaling pathways.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theobromine: Another purine compound found in chocolate with mild stimulant properties.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Uniqueness
8-Amino-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other purine derivatives.
Properties
Molecular Formula |
C14H15N5O2 |
---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
8-amino-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C14H15N5O2/c1-8-5-3-4-6-9(8)7-19-10-11(16-13(19)15)18(2)14(21)17-12(10)20/h3-6H,7H2,1-2H3,(H2,15,16)(H,17,20,21) |
InChI Key |
KVYLQEQPELGZBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(N=C2N)N(C(=O)NC3=O)C |
Origin of Product |
United States |
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